
2-(Chloroacetyl)-5-methylphenyl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloroacetyl)-5-methylphenyl 2-methylpropanoate is an organic compound with the molecular formula C13H15ClO3. It is a derivative of phenylpropanoate and contains a chloroacetyl group, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloroacetyl)-5-methylphenyl 2-methylpropanoate typically involves the Friedel-Crafts acylation of chloroacetyl chloride with different substituted arenes . The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Chloroacetyl)-5-methylphenyl 2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic media.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted phenylpropanoates.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-(Chloroacetyl)-5-methylphenyl 2-methylpropanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(Chloroacetyl)-5-methylphenyl 2-methylpropanoate involves its interaction with molecular targets through its functional groups. The chloroacetyl group can undergo nucleophilic substitution reactions, while the ester group can be hydrolyzed by esterases. These interactions lead to the formation of various products that can exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate: A closely related compound with similar functional groups.
Bilastine: An antihistamine that shares structural similarities with 2-(Chloroacetyl)-5-methylphenyl 2-methylpropanoate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in different fields highlight its importance.
Properties
CAS No. |
61110-04-1 |
|---|---|
Molecular Formula |
C13H15ClO3 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
[2-(2-chloroacetyl)-5-methylphenyl] 2-methylpropanoate |
InChI |
InChI=1S/C13H15ClO3/c1-8(2)13(16)17-12-6-9(3)4-5-10(12)11(15)7-14/h4-6,8H,7H2,1-3H3 |
InChI Key |
PPCGRVNGDYILLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCl)OC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



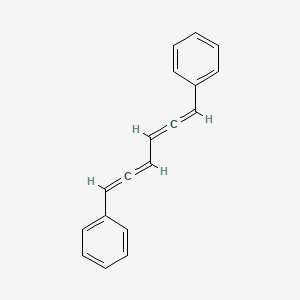
![1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B14591108.png)

![N-tert-Butyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14591119.png)
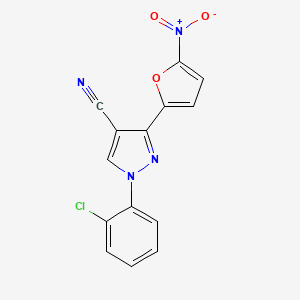
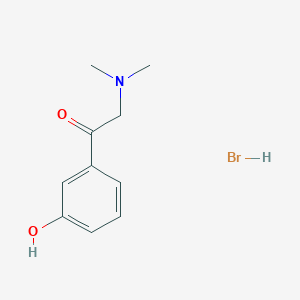

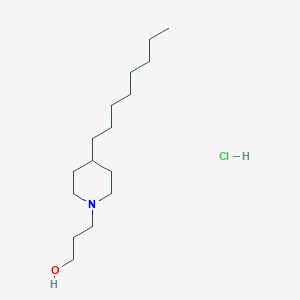
![[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14591146.png)
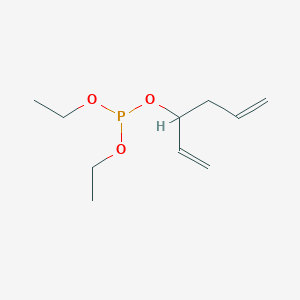
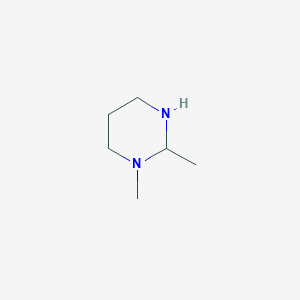
![4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile](/img/structure/B14591167.png)
![(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl](/img/structure/B14591180.png)
